tert-ブチル(4-アミノフェニル)カルバメート

概要

説明

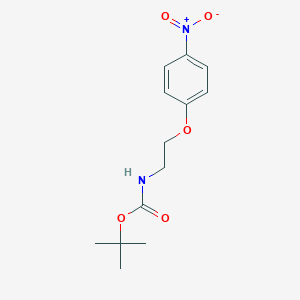

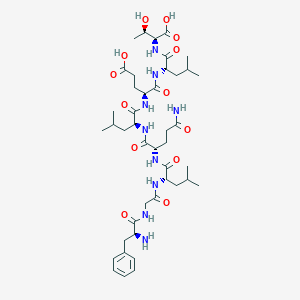

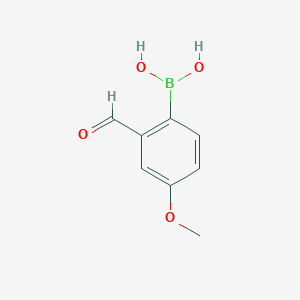

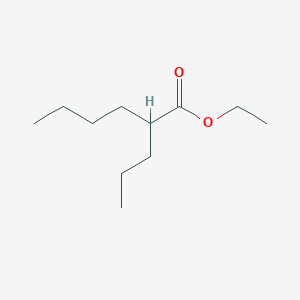

Tert-Butyl (4-aminophenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals. It is characterized by the presence of a tert-butyl carbamate group attached to an aromatic ring that contains an amino group.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives has been explored in several studies. For instance, an enantioselective synthesis involving an iodolactamization step was used to produce a benzyl carbamate derivative, which is a potent CCR2 antagonist intermediate . Another study described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was optimized, achieving a total yield of 81% through acylation, nucleophilic substitution, and reduction steps .

Molecular Structure Analysis

The molecular structure of tert-butyl (4-aminophenyl)carbamate derivatives typically includes a tert-butyl group for protection, which can be removed under certain conditions. The presence of the amino group on the aromatic ring allows for further functionalization and the introduction of chirality in the molecule, which is crucial for the synthesis of enantiomerically pure compounds .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are versatile intermediates that can undergo various chemical transformations. For example, they can be used in lipase-catalyzed transesterification reactions for kinetic resolution, leading to optically pure enantiomers . They also serve as handles in solid-phase synthesis of peptide alpha-carboxamides, showing resistance to acidolysis and allowing for efficient cleavage under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives depend on the specific substituents and functional groups present in the molecule. These properties influence their reactivity and stability, which are critical for their use in organic synthesis and pharmaceutical applications. For example, the stability of the carbamate linkage to acidolysis is an important consideration in solid-phase synthesis . The enantioselectivity and efficiency of synthesis methods, as well as the yield and purity of the final product, are also key factors that are thoroughly investigated in the studies .

科学的研究の応用

パラジウム触媒によるN-Boc保護アニリンの合成

この化合物は、パラジウム触媒によるN-Boc保護アニリンの合成に使用されました . これは、多くの有機化合物の合成において重要なステップです .

テトラ置換ピロールの合成

“tert-ブチル(4-アミノフェニル)カルバメート”は、C-3位にエステルまたはケトン基が官能化されたテトラ置換ピロールの合成に使用されました . ピロールは、多くの天然物や医薬品に存在するため、医薬品化学の分野で重要です .

化学研究開発

この化合物は、化学研究開発で頻繁に使用されます . それは、幅広い他の化学物質の合成に使用されるため、汎用性の高い試薬です .

製薬用途

その特性により、“tert-ブチル(4-アミノフェニル)カルバメート”は製薬業界で使用されています . それは、さまざまな薬の合成に使用できます .

教育目的

教育の場では、この化合物はさまざまな化学反応とプロセスを示すために使用されます . それは、有機化学を教えるための便利なツールです .

Safety and Hazards

将来の方向性

Carbamate derivatives like tert-Butyl (4-aminophenyl)carbamate have received much attention due to their application in drug design and discovery . They are increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . Therefore, the future research directions could involve exploring new synthesis methods, studying their biological activities, and developing new drugs based on this compound.

作用機序

Target of Action

Tert-Butyl (4-aminophenyl)carbamate, also known as 4-(tert-Butoxycarbonylamino)aniline, is a type of carbamate derivative It’s known that carbamates often interact with enzymes such as acetylcholinesterase and cyclooxygenase .

Mode of Action

Carbamates are generally known to inhibit enzymes by forming a covalent bond with their active site, thereby preventing the enzyme from catalyzing its substrate .

Biochemical Pathways

Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft .

Pharmacokinetics

Carbamates are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of enzymes like acetylcholinesterase by carbamates can lead to an overstimulation of muscarinic and nicotinic receptors, resulting in various physiological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-Butyl (4-aminophenyl)carbamate. Factors such as temperature, pH, and presence of other substances can affect the stability and activity of the compound . .

特性

IUPAC Name |

tert-butyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVYTYZCVWHWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90991332 | |

| Record name | tert-Butyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71026-66-9 | |

| Record name | tert-Butyl (4-aminophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71026-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-aminophenyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071026669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (4-aminophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)